molecular formula C12H21N3O4S B2448300 2-(N-methylmethylsulfonamido)-N-(4-morpholinobut-2-yn-1-yl)acetamide CAS No. 1396851-48-1

2-(N-methylmethylsulfonamido)-N-(4-morpholinobut-2-yn-1-yl)acetamide

Cat. No.: B2448300
CAS No.: 1396851-48-1
M. Wt: 303.38
InChI Key: DCEDUXVIQRVYHG-UHFFFAOYSA-N
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Description

2-(N-methylmethylsulfonamido)-N-(4-morpholinobut-2-yn-1-yl)acetamide is a synthetic organic compound Its structure includes a sulfonamide group, a morpholine ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-methylmethylsulfonamido)-N-(4-morpholinobut-2-yn-1-yl)acetamide typically involves multiple steps:

    Formation of the sulfonamide group: This can be achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.

    Introduction of the morpholine ring: This step involves the formation of a morpholine derivative, which can be synthesized by reacting an appropriate diol with ammonia or an amine.

    Coupling of the acetamide moiety: The final step involves coupling the sulfonamide and morpholine derivatives with an acetamide precursor under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(N-methylmethylsulfonamido)-N-(4-morpholinobut-2-yn-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The acetamide moiety can be reduced to form amine derivatives.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible applications in drug development, particularly as an antimicrobial or anticancer agent.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(N-methylmethylsulfonamido)-N-(4-morpholinobut-2-yn-1-yl)acetamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Compounds containing the sulfonamide group, known for their antimicrobial properties.

    Morpholine derivatives: Compounds containing the morpholine ring, used in various chemical and pharmaceutical applications.

    Acetamides: Compounds containing the acetamide moiety, used in drug development and as intermediates in organic synthesis.

Uniqueness

2-(N-methylmethylsulfonamido)-N-(4-morpholinobut-2-yn-1-yl)acetamide is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not found in other compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.

Properties

IUPAC Name

2-[methyl(methylsulfonyl)amino]-N-(4-morpholin-4-ylbut-2-ynyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O4S/c1-14(20(2,17)18)11-12(16)13-5-3-4-6-15-7-9-19-10-8-15/h5-11H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEDUXVIQRVYHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCC#CCN1CCOCC1)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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